molecular formula C10H13BrN2O2 B8124213 (2-Bromo-5-nitro-benzyl)-isopropyl-amine

(2-Bromo-5-nitro-benzyl)-isopropyl-amine

Cat. No.: B8124213
M. Wt: 273.13 g/mol
InChI Key: YCVHDULDHOTSKL-UHFFFAOYSA-N
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Description

(2-Bromo-5-nitro-benzyl)-isopropyl-amine is an organic compound that features a benzyl group substituted with bromine and nitro groups, along with an isopropylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-nitro-benzyl)-isopropyl-amine typically involves the following steps:

    Nitration: The benzyl group is nitrated to introduce the nitro group at the 5-position.

    Bromination: The nitrated benzyl compound is then brominated at the 2-position.

    Amination: The brominated compound undergoes nucleophilic substitution with isopropylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Controlled temperature and pressure: To maintain the stability of intermediates and the final product.

    Catalysts: To enhance reaction rates and selectivity.

    Purification techniques: Such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-nitro-benzyl)-isopropyl-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Reduction: Produces (2-Amino-5-nitro-benzyl)-isopropyl-amine.

    Substitution: Produces various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Bromo-5-nitro-benzyl)-isopropyl-amine has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Materials Science: Explored for its use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Bromo-5-nitro-benzyl)-isopropyl-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro and bromine groups can participate in various biochemical pathways, influencing the compound’s biological activity. The isopropylamine moiety may enhance the compound’s binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-5-nitro-benzyl)-cyclopropyl-amine
  • (2-Bromo-5-nitro-benzyl)-cyclopropyl-carbamic acid tert-butyl ester

Uniqueness

(2-Bromo-5-nitro-benzyl)-isopropyl-amine is unique due to its specific substitution pattern and the presence of the isopropylamine group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[(2-bromo-5-nitrophenyl)methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-7(2)12-6-8-5-9(13(14)15)3-4-10(8)11/h3-5,7,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVHDULDHOTSKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C(C=CC(=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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